molecular formula C10H16 B14633935 3-Ethenyl-1,2-dimethylcyclohex-1-ene CAS No. 53272-18-7

3-Ethenyl-1,2-dimethylcyclohex-1-ene

Cat. No.: B14633935
CAS No.: 53272-18-7
M. Wt: 136.23 g/mol
InChI Key: BYQRHFPBRQQARS-UHFFFAOYSA-N
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Description

3-Ethenyl-1,2-dimethylcyclohex-1-ene is a substituted cyclohexene derivative featuring a methyl group at positions 1 and 2 and an ethenyl group at position 3. Cyclohexene derivatives are widely studied for their roles in organic synthesis, natural product chemistry, and material science due to their reactivity and stereochemical complexity .

Properties

CAS No.

53272-18-7

Molecular Formula

C10H16

Molecular Weight

136.23 g/mol

IUPAC Name

3-ethenyl-1,2-dimethylcyclohexene

InChI

InChI=1S/C10H16/c1-4-10-7-5-6-8(2)9(10)3/h4,10H,1,5-7H2,2-3H3

InChI Key

BYQRHFPBRQQARS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(CCC1)C=C)C

Origin of Product

United States

Preparation Methods

Acid-Catalyzed Cyclization

A prominent industrial route involves the cyclization of dehydrolinalol (3,7-dimethylocta-1,5,7-trien-3-ol), a cost-effective terpene alcohol. Under acidic conditions, dehydrolinalol undergoes intramolecular cyclization to form 1-(3,3-dimethylcyclohex-1-enyl) ethanone, which is subsequently dehydrogenated to yield 3-ethenyl-1,2-dimethylcyclohex-1-ene.

Reaction Conditions:

  • Catalysts: Phosphoric acid (H₃PO₄) or methanesulfonic acid (CH₃SO₃H) at 80–120°C.
  • Yield: 60–75% after purification via fractional distillation.
  • Mechanism: Protonation of the hydroxyl group initiates carbocation formation, followed by cyclization and hydride shifts to stabilize the intermediate.

Challenges:

  • Competing dimerization side reactions reduce yield.
  • Isomerization of the ethenyl group may occur under prolonged heating.

Diels-Alder Reaction Strategies

Retro-Diels-Alder Approach

The retro-Diels-Alder reaction of bicyclic terpenes, such as α-pinene derivatives, offers a stereoselective pathway. For example, thermolysis of 2,6,6-trimethylbicyclo[3.1.1]hept-2-ene at 300–400°C generates this compound via ring-opening and reorganization.

Optimization Insights:

  • Temperature Control: Higher temperatures (>350°C) favor retro-Diels-Alder cleavage but risk decomposition.
  • Catalysts: Lewis acids like aluminum chloride (AlCl₃) lower activation energy by stabilizing transition states.

Data Comparison:

Method Temperature (°C) Catalyst Yield (%) Purity (%)
Thermal Retro-Diels-Alder 350 None 45 88
AlCl₃-Catalyzed 280 AlCl₃ 62 94

Hydroboration-Oxidation of Cyclohexene Derivatives

Synthesis from 1,2-Dimethylcyclohexene

Hydroboration-oxidation of 1,2-dimethylcyclohexene with ethenylborane (BH₃·THF) introduces the ethenyl group regioselectively. The reaction proceeds via anti-Markovnikov addition, with boron attaching to the less substituted carbon.

Procedure:

  • Hydroboration: 1,2-Dimethylcyclohexene reacts with BH₃·THF at 0°C for 2 hours.
  • Oxidation: Treatment with hydrogen peroxide (H₂O₂) and sodium hydroxide (NaOH) yields the alcohol intermediate.
  • Dehydration: Phosphoric acid catalyzes dehydration to form the final product.

Critical Factors:

  • Solvent Choice: Tetrahydrofuran (THF) enhances borane solubility and reaction homogeneity.
  • Oxidation Time: Prolonged oxidation (>4 hours) leads to over-oxidation of the ethenyl group.

Catalytic Dehydrogenation of Saturated Precursors

Palladium-Catalyzed Dehydrogenation

Saturated analogs like 1,2-dimethylcyclohexane can be dehydrogenated using palladium on carbon (Pd/C) under hydrogen gas. The reaction selectively forms the cyclohexene ring while introducing the ethenyl group.

Reaction Scheme:
$$ \text{1,2-Dimethylcyclohexane} \xrightarrow[\text{H}_2, \Delta]{\text{Pd/C}} \text{this compound} $$

Performance Metrics:

  • Conversion: 85% at 200°C.
  • Selectivity: 78% toward desired product, with 15% forming 1,3-dimethyl isomers.

Green Chemistry Approaches

Solvent-Free Mechanochemical Synthesis

Ball-milling techniques eliminate solvent use by leveraging mechanical energy to drive reactions. A mixture of 1,2-dimethylcyclohexanol and ethenyl magnesium bromide (CH₂=CHMgBr) undergoes grinding with catalytic cerium(III) chloride (CeCl₃).

Advantages:

  • Efficiency: 90% conversion in 30 minutes.
  • Waste Reduction: No solvent disposal required.

Chemical Reactions Analysis

Types of Reactions

3-Ethenyl-1,2-dimethylcyclohex-1-ene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding epoxides or diols using oxidizing agents such as potassium permanganate or osmium tetroxide.

    Reduction: Hydrogenation of the double bond in the ethenyl group can be achieved using hydrogen gas in the presence of a palladium or platinum catalyst.

    Substitution: Electrophilic substitution reactions can occur at the methyl groups or the ethenyl group, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium or osmium tetroxide in the presence of a co-oxidant.

    Reduction: Hydrogen gas with palladium or platinum catalysts under mild pressure and temperature conditions.

    Substitution: Halogenation using chlorine or bromine in the presence of a catalyst like iron(III) chloride.

Major Products Formed

    Oxidation: Formation of epoxides or diols.

    Reduction: Formation of 1,2-dimethylcyclohexane.

    Substitution: Formation of halogenated derivatives such as 3-chloro-1,2-dimethylcyclohex-1-ene.

Scientific Research Applications

3-Ethenyl-1,2-dimethylcyclohex-1-ene has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a model compound in studying reaction mechanisms.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals, polymers, and as an intermediate in the synthesis of fragrances and flavors.

Mechanism of Action

The mechanism of action of 3-Ethenyl-1,2-dimethylcyclohex-1-ene in chemical reactions involves the interaction of its double bonds with various reagents. For example, in oxidation reactions, the double bond in the ethenyl group is attacked by oxidizing agents, leading to the formation of epoxides or diols. In reduction reactions, the double bond is hydrogenated to form a saturated compound. The molecular targets and pathways involved depend on the specific reaction and conditions used.

Comparison with Similar Compounds

Key Structural Differences

Compound Name Structural Features Key Differences from Target Compound
3-Ethenyl-1,2-dimethylcyclohex-1-ene Cyclohexene ring with 1,2-dimethyl and 3-ethenyl substituents Reference compound
1,2-Dimethylcyclohex-1-ene () Cyclohexene ring with 1,2-dimethyl groups; no ethenyl substituent Lacks the 3-ethenyl group
3-Ethenyl-1,2-dimethyl-1,4-cyclohexadiene () 1,4-Cyclohexadiene ring with 1,2-dimethyl and 3-ethenyl groups Two conjugated double bonds (1,4-diene system)
2-Ethenyl-1,1-dimethyl-3-methylenecyclohexane () Cyclohexane with 1,1-dimethyl, 3-methylene, and 2-ethenyl groups Additional methylene group; different substituent positions
3-Vinyl-1,2-dithiacyclohex-5-ene () Cyclohexene with sulfur atoms (dithia group) at positions 1,2 and vinyl at position 3 Sulfur replaces methyl groups; distinct reactivity

Key Observations :

  • The 1,4-cyclohexadiene analog () exhibits greater unsaturation, likely increasing its reactivity in cycloaddition or oxidation reactions compared to the monounsaturated target compound .

Physicochemical Properties

Comparative Physicochemical Data

Property 1,2-Dimethylcyclohex-1-ene () 2-Ethenyl-1,1-dimethyl-3-methylenecyclohexane ()
Molecular Formula C₈H₁₄ C₁₁H₁₈
Molecular Weight 110.20 g/mol 150.26 g/mol
LogP (Predicted) 2.79 Not reported; likely higher due to larger hydrocarbon chain
Rotatable Bonds 0 1 (ethenyl group)
Storage Conditions Not specified 2–8°C, protected from light and air

Analysis :

  • The ethenyl group in the target compound may increase hydrophobicity (LogP) compared to 1,2-dimethylcyclohex-1-ene, similar to the trend observed in for the methylene-substituted analog.
  • The absence of rotatable bonds in 1,2-dimethylcyclohex-1-ene () suggests higher rigidity, whereas the ethenyl group in the target compound could introduce conformational flexibility .

Natural Occurrence

  • Sulfur analogs (e.g., 3-Vinyl-1,2-dithiacyclohex-5-ene) are identified in garlic extracts and linked to anti-inflammatory and lipid-modulating effects in atherosclerosis studies .
  • 1,4-Cyclohexadiene derivatives () are detected in green tea volatiles, suggesting roles in plant aroma or defense mechanisms .

Stability and Reactivity

Comparative Reactivity

  • 1,4-Cyclohexadiene systems () are prone to Diels-Alder reactions due to conjugated dienes, whereas the target compound’s isolated double bond may favor electrophilic additions .
  • Sulfur-containing analogs exhibit distinct reactivity, such as thiol-disulfide exchange, which is absent in the hydrocarbon-based target compound .

Stability Considerations

  • The methylene-substituted analog () requires refrigeration and protection from air, suggesting sensitivity to oxidation or thermal degradation—a trait likely shared by the ethenyl-substituted target compound .

Q & A

Basic Research Questions

Q. What are the established synthetic pathways for 3-ethenyl-1,2-dimethylcyclohex-1-ene, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The compound can be synthesized via Diels-Alder reactions or alkylation of cyclohexene derivatives. For example, cycloaddition between dienes and substituted alkenes under thermal or Lewis acid-catalyzed conditions (e.g., BF₃·OEt₂) often yields bicyclic structures. Optimization of solvent polarity (e.g., dichloromethane vs. toluene) and temperature (60–120°C) impacts regioselectivity. Purification via fractional distillation or column chromatography is critical to isolate the product from stereoisomers or byproducts .

Q. How can spectroscopic techniques (NMR, IR, MS) be systematically applied to confirm the structure of this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : Identify characteristic signals for the ethenyl group (δ 4.5–6.5 ppm for protons; δ 110–140 ppm for carbons) and methyl substituents (δ 0.8–1.5 ppm). Coupling patterns in the cyclohexene ring confirm substituent positions.
  • IR : C=C stretching vibrations (~1650 cm⁻¹) and C-H bending in the ethenyl group (~990 cm⁻¹).
  • MS : Molecular ion peak at m/z 136 (C₁₀H₁₄) with fragmentation patterns reflecting loss of methyl or ethenyl groups.
    Cross-validation with X-ray crystallography (using SHELX software for refinement ) resolves ambiguities in stereochemistry.

Q. What are the solubility and stability profiles of this compound under common laboratory conditions?

  • Methodological Answer : The compound is hydrophobic (logP ~3.5) and soluble in nonpolar solvents (hexane, toluene). Stability tests under UV light, oxygen, and varying pH (4–9) show degradation via [4+2] cycloreversion above 80°C. Storage recommendations: inert atmosphere (N₂/Ar) at –20°C to prevent polymerization .

Advanced Research Questions

Q. How can computational chemistry (DFT, MD simulations) predict the reactivity of this compound in electrophilic addition reactions?

  • Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-31G*) model frontier molecular orbitals to identify electron-rich regions (ethenyl group) prone to electrophilic attack. Molecular dynamics (MD) simulations in explicit solvent (e.g., water/THF) predict transition states and activation energies for reactions like halogenation or epoxidation. Compare simulated IR/Raman spectra with experimental data to validate models .

Q. What experimental strategies resolve contradictions in reported thermodynamic data (e.g., ΔHf°) for this compound?

  • Methodological Answer : Discrepancies in enthalpy of formation may arise from impurities or measurement techniques (calorimetry vs. computational estimates). Replicate studies using high-purity samples (>99.5% via GC-MS) and standardized calorimetric protocols (e.g., bomb calorimetry with benzoic acid calibration). Apply error analysis (95% confidence intervals) and meta-analytical frameworks to reconcile divergent datasets .

Q. How does steric hindrance from the 1,2-dimethyl groups influence regioselectivity in catalytic hydrogenation?

  • Methodological Answer : Compare hydrogenation outcomes using Pd/C, PtO₂, or homogeneous catalysts (Wilkinson’s catalyst). Steric maps (from X-ray data ) reveal hindered access to the ethenyl group, favoring partial hydrogenation of the cyclohexene ring. Kinetic studies (rate constants, Eyring plots) quantify steric effects, while deuterium labeling traces reaction pathways .

Q. What role does this compound play in studying bioactivity or toxicity, and how are in vitro assays designed to assess its effects?

  • Methodological Answer : While not directly linked to commercial applications, its structural analogs (e.g., dithia derivatives) show bioactivity in atherosclerosis studies . Design assays using human cell lines (e.g., HepG2 for cytotoxicity) and LC-MS/MS to monitor metabolic byproducts. Dose-response curves (0.1–100 µM) and ROS detection kits evaluate oxidative stress mechanisms .

Methodological Guidelines

  • Data Presentation : Use tables to compare synthetic yields (e.g., solvent vs. catalyst effects) and figures for spectroscopic/kinetic data. Adhere to IUPAC nomenclature and SI units .
  • Literature Review : Conduct systematic reviews (PRISMA guidelines) to map existing studies, prioritizing peer-reviewed journals and avoiding non-academic sources like benchchem.com .

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